GLO1 Inactivation via Cys60 Modification
4BAB covalently binds to the free sulfhydryl group of Cys60, a residue located in the hydrophobic binding pocket adjacent to the GLO1 active site, leading to partial inactivation of the homodimeric enzyme [1]. In contrast, S‑p‑bromobenzylglutathione (BBG) acts as a reversible competitive inhibitor that binds non‑covalently to the GLO1 active site and can be displaced by elevated concentrations of the natural substrate glutathione [2].
BBG: Reversible competitive (IC50 1.2 μM)
| Evidence Dimension | Mechanism of GLO1 inhibition |
|---|---|
| Target Compound Data | Irreversible covalent modification of Cys60; partial inactivation of homodimeric GLO1 |
| Comparator Or Baseline | S‑p‑bromobenzylglutathione (BBG): reversible competitive inhibition; IC50 = 1.2 μM for human recombinant GLO1 [2] |
| Quantified Difference | Qualitative mechanistic difference: irreversible covalent inactivation vs. reversible competitive binding |
| Conditions | Human recombinant GLO1; biochemical assay |
Why This Matters
For experiments requiring sustained GLO1 inhibition independent of continuous compound exposure, only an irreversible inactivator like 4BAB provides persistent target engagement; reversible inhibitors such as BBG are not suitable surrogates.
- [1] Holewinski RJ, Creighton DJ. Inhibition by active site directed covalent modification of human glyoxalase I. Bioorg Med Chem. 2014 Jul 1;22(13):3301-8. doi: 10.1016/j.bmc.2014.04.055. PMID: 24856185. View Source
- [2] BindingDB Entry BDBM50241121. S-p-bromobenzylglutathione (CHEMBL218644). IC50: 1.20E+3 nM for human recombinant GLO1. View Source
